molecular formula C9H8N2OS2 B187198 3-Anilinorhodanine CAS No. 13097-10-4

3-Anilinorhodanine

Cat. No.: B187198
CAS No.: 13097-10-4
M. Wt: 224.3 g/mol
InChI Key: SNRGCDPTDOAQEQ-UHFFFAOYSA-N
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Description

3-Anilinorhodanine: is a chemical compound with the molecular formula C9H8N2OS2 and a molecular weight of 224.303 g/mol . It is also known by other names such as 4-Thiazolidinone, 3-(phenylamino)-2-thioxo- and Thiazolidin-4-one, 3-phenylamino-2-thioxo- . This compound is characterized by the presence of a thiazolidinone ring substituted with a phenylamino group at the third position and a thioxo group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilinorhodanine typically involves the reaction of rhodanine with aniline under specific conditions. One common method involves the condensation of rhodanine with aniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Anilinorhodanine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Anilinorhodanine is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: In biological research, this compound derivatives have shown potential as enzyme inhibitors. For instance, certain derivatives inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3), which is involved in cancer cell migration and invasion .

Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Anilinorhodanine involves its interaction with specific molecular targets. For example, its derivatives inhibit the enzymatic activity of protein tyrosine phosphatase type IVA, member 3 (PRL-3) by binding to the active site of the enzyme. This inhibition prevents the dephosphorylation of target proteins, thereby affecting cellular signaling pathways involved in cancer cell migration and invasion .

Comparison with Similar Compounds

    3-Aminorhodanine: Similar structure but with an amino group instead of a phenylamino group.

    3-Methylrhodanine: Contains a methyl group instead of a phenylamino group.

    3-Phenylrhodanine: Similar structure but lacks the amino group.

Uniqueness: 3-Anilinorhodanine is unique due to the presence of both a phenylamino group and a thioxo group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-anilino-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRGCDPTDOAQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293687
Record name 3-Anilinorhodanine
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Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13097-10-4
Record name 3-(Phenylamino)-2-thioxo-4-thiazolidinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 91507
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Record name 3-Anilinorhodanine
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Record name 3-ANILINORHODANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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